
Eniluracil
概要
説明
Eniluracil functions as an inhibitor of dihydropyrimidine dehydrogenase, an enzyme responsible for the rapid breakdown of 5-fluorouracil in the body . By inhibiting this enzyme, this compound prolongs the half-life of 5-fluorouracil, thereby increasing its effectiveness and reducing its side effects .
準備方法
合成経路と反応条件: エニルウラシルは、薗頭カップリング反応によって合成することができます。 この方法は、5-ヨードウラシルとエチニルトリメチルシランを、パラジウム触媒と銅助触媒の存在下でカップリングさせる方法です . この反応は、通常、窒素またはアルゴンなどの不活性雰囲気下で行われ、トリエチルアミンなどの塩基を必要とし、カップリングプロセスを促進します .
工業的生産方法: エニルウラシルの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、大規模反応器と最適化された反応条件を用いて、最終生成物の高収率と高純度を確保しています . 温度、圧力、反応時間などの反応条件は、効率を最大化し、副生成物の生成を最小限に抑えるために慎重に制御されます .
化学反応の分析
反応の種類: エニルウラシルは、エチニル基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加することができます .
一般的な試薬と条件:
置換反応: エニルウラシルは、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で、アミンまたはチオールなどの求核試薬と反応することができます.
酸化反応: エニルウラシルは、過マンガン酸カリウムまたは過酸化水素などの酸化剤を用いて、酸性または塩基性条件下で酸化することができます.
還元反応: エニルウラシルは、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を用いて、無水条件下で還元することができます.
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、アミンとの置換反応は、N-置換エニルウラシル誘導体を生成する可能性があり、酸化反応は、ヒドロキシル化またはカルボキシル化誘導体を生成する可能性があります .
4. 科学研究における用途
エニルウラシルは、主に5-フルオロウラシルと組み合わせて使用され、治療効果を高め、副作用を軽減します . エニルウラシルは、結腸直腸癌、乳癌、胃癌、頭頸部癌、卵巣癌、皮膚基底細胞癌などの様々な癌の治療に有効性が示されています . さらに、エニルウラシルは、5-フルオロウラシルの経口バイオアベイラビリティを向上させる可能性が研究されており、患者にとってより便利で効果的な治療選択肢となります .
科学的研究の応用
It is primarily used in combination with 5-fluorouracil to enhance its therapeutic efficacy and reduce its side effects . Eniluracil has shown promise in the treatment of various cancers, including colorectal, breast, gastric, head and neck, ovarian, and basal cell cancer of the skin . Additionally, this compound has been investigated for its potential to improve the oral bioavailability of 5-fluorouracil, making it a more convenient and effective treatment option for patients .
作用機序
エニルウラシルは、体内における5-フルオロウラシルの急速な分解に関与する酵素であるジヒドロピリミジンデヒドロゲナーゼを不可逆的に阻害することにより、その効果を発揮します . この酵素を阻害することで、エニルウラシルは腫瘍細胞への5-フルオロウラシルの曝露時間を延長し、その細胞毒性効果を高めます . この阻害は、5-フルオロウラシル療法に関連する副作用に寄与する可能性のある毒性代謝物の生成も抑制します .
6. 類似の化合物との比較
エニルウラシルは、ジヒドロピリミジンデヒドロゲナーゼを阻害することにより、5-フルオロウラシルの治療効果を高めるという点でユニークです . 他の類似の化合物には、カペシタビンやテガフールなどがあり、これらも5-フルオロウラシルと組み合わせて使用され、その効果を高めています . エニルウラシルは、その作用機序と5-フルオロウラシルの経口バイオアベイラビリティを向上させる能力において特徴的です .
類似の化合物:
- カペシタビン
- テガフール
- UFT(テガフールとウラシルの組み合わせ)
エニルウラシルのユニークな作用機序と、5-フルオロウラシルの治療指数を向上させる可能性は、癌治療分野において貴重な化合物となっています。
類似化合物との比較
- Capecitabine
- Tegafur
- UFT (combination of tegafur and uracil)
Eniluracil’s unique mechanism of action and its potential to improve the therapeutic index of 5-fluorouracil make it a valuable compound in the field of cancer therapy.
生物活性
Eniluracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU). By inhibiting DPD, this compound enhances the pharmacokinetics and therapeutic efficacy of 5-FU, making it a significant compound in cancer treatment, particularly for colorectal, breast, and pancreatic cancers.
This compound's biological activity is centered on its ability to irreversibly inactivate DPD. This inhibition leads to:
- Increased Plasma Concentration : this compound significantly raises the plasma half-life of 5-FU from approximately 15 minutes to about 5 hours, allowing for prolonged exposure to the drug in the systemic circulation .
- Enhanced Bioavailability : The compound improves the oral bioavailability of 5-FU, which is crucial for patients unable to tolerate intravenous therapy .
- Reduced Toxicity : Preclinical studies indicate that doses sufficient to inactivate over 99% of DPD are nontoxic and do not exhibit antiproliferative activity on their own .
Clinical Studies
Numerous clinical trials have assessed the efficacy and safety of this compound in combination with 5-FU. Below are key findings from significant studies:
Phase II Trials
- Colorectal Cancer :
- Pancreatic Cancer :
Safety Profile
This compound has shown a relatively low incidence of severe toxicities compared to standard chemotherapy regimens based on 5-FU. A safety analysis across three studies indicated that common adverse effects were manageable and less severe than those typically associated with 5-FU alone .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
- Bioequivalence : A study demonstrated that different oral formulations of this compound/5-FU met bioequivalence criteria, indicating consistent absorption and efficacy across formulations .
- Urinary Excretion : The urinary excretion of unchanged 5-FU was found to vary slightly among different dosing regimens, highlighting its effective systemic absorption when combined with this compound .
Case Studies
Several case studies have illustrated the practical application of this compound:
- PET Imaging Enhancement : this compound has been shown to enhance tumor visualization in PET imaging by increasing tumor accumulation of radiolabeled 5-FU, thus providing a more accurate assessment of tumor response to therapy .
- Combination Therapy : Ongoing trials are exploring this compound's role in combination with other chemotherapeutic agents like paclitaxel and docetaxel, aiming to broaden its application in various malignancies .
特性
IUPAC Name |
5-ethynyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZGNYDSEBIJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208696 | |
Record name | Eniluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Normally, 5-FU is rapidly broken down in the body by an enzyme known as dihydropyrimidine dehydrogenase (DPD). Eniluracil irreversibly inhibits DPD, thereby substantially slowing the breakdown of 5-FU and prolonging exposure of the tumor cells to the drug. | |
Record name | Eniluracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03516 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59989-18-3 | |
Record name | Eniluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59989-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eniluracil [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059989183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eniluracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03516 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eniluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENILURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E2W0W5XIU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does eniluracil exert its effect on 5-fluorouracil metabolism?
A: this compound acts as an irreversible inhibitor of DPD, the enzyme responsible for the primary catabolic pathway of 5-FU. [, , , ] This inhibition prevents the degradation of 5-FU into its inactive metabolite, dihydrofluorouracil, thereby increasing its bioavailability and potentially enhancing its therapeutic effect. []
Q2: What is the impact of this compound on dihydropyrimidine dehydrogenase activity in tumor cells?
A: this compound completely inactivates DPD activity in human solid tumors. [] This inactivation has been observed in colorectal tumors, where this compound treatment resulted in undetectable DPD activity. []
Q3: How does this compound administration affect 5-fluorouracil pharmacokinetics?
A: this compound significantly alters the pharmacokinetics of 5-FU. It prolongs 5-FU half-life, reduces its clearance, and promotes linear pharmacokinetics. [] Studies have shown a 20-fold increase in half-life and a 22-fold decrease in clearance. []
Q4: What are the downstream consequences of dihydropyrimidine dehydrogenase inhibition by this compound?
A4: DPD inhibition by this compound leads to several downstream effects:
- Increased 5-FU bioavailability: This allows for oral administration of 5-FU with more predictable pharmacokinetics. [, , ]
- Elevated plasma uracil levels: this compound blocks uracil degradation, resulting in a significant increase in plasma uracil concentrations. [, ]
- Enhanced 5-FU antitumor activity (in some preclinical models): This has been observed in specific animal models, particularly when this compound is administered before 5-FU. [, ]
- Potential for 5-FU anabolism inhibition: this compound can inhibit uridine phosphorylase (UP), an enzyme involved in 5-FU activation. This may explain the inferior clinical outcomes observed in some this compound/5-FU trials. []
Q5: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C6H4N2O2, and its molecular weight is 136.11 g/mol. []
Q6: Does this compound possess any catalytic properties?
A: this compound is not known to exhibit any catalytic properties. It functions primarily as an enzyme inhibitor, specifically targeting DPD. [, ]
Q7: Have computational methods been used to study this compound?
A: Yes, computational chemistry has been employed to predict the crystal structure of this compound, for which growing suitable single crystals for X-ray diffraction has been challenging. [, ] Researchers utilized molecular modeling techniques incorporating powder X-ray diffraction data and lattice energy calculations to propose plausible crystal structures. []
Q8: How do structural modifications of this compound affect its activity?
A8: Limited information is available on the SAR of this compound and its analogs. Further research is needed to elucidate the impact of structural modifications on its potency and selectivity for DPD.
Q9: Is there information available on SHE regulations for this compound?
A9: The provided research primarily focuses on the preclinical and clinical investigation of this compound. Information on specific SHE (Safety, Health, and Environment) regulations and compliance is not included in these studies.
Q10: What is the absorption and bioavailability of orally administered this compound?
A: this compound is well-absorbed following oral administration. [, ] Although specific bioavailability data is not provided in the research, its ability to completely inactivate DPD suggests significant systemic exposure. [, ]
Q11: How is this compound metabolized and excreted?
A11: Specific details regarding the metabolism and excretion pathways of this compound are not extensively discussed in the provided research.
Q12: Does the dosing schedule of this compound influence its pharmacodynamic effects?
A: Yes, the duration of DPD inhibition by this compound is influenced by the dosing schedule. [] Daily administration for 3 days resulted in DPD recovery within 3 weeks, while a single dose schedule led to faster recovery within 2 weeks. []
Q13: Has this compound demonstrated single-agent antitumor activity?
A: this compound itself does not possess antitumor activity. [] Its role is to enhance the efficacy of 5-FU by inhibiting its degradation. [, ]
Q14: What were the outcomes of clinical trials evaluating this compound/5-fluorouracil?
A: Clinical trials of this compound/5-FU have yielded mixed results. While some Phase I and II trials showed promise, Phase III trials in colorectal cancer revealed inferior outcomes compared to standard 5-FU/leucovorin regimens. [, , ] Various factors, including dosing schedules and potential inhibition of 5-FU anabolism by this compound, may have contributed to these findings. [, , ]
Q15: What are the common toxicities associated with this compound/5-fluorouracil therapy?
A15: The most frequently observed toxicities in patients treated with this compound/5-FU were primarily gastrointestinal and hematological, including:
- Diarrhea: This was the most common side effect, with varying severity. [, , , ]
- Myelosuppression: This was dose-limiting in some studies, particularly with the 5-day schedule. [, ]
- Nausea and Vomiting: These were commonly reported side effects, generally mild to moderate in severity. [, ]
- Mucositis: This ranged in severity, with some patients experiencing grade 3 mucositis. [, ]
Q16: Has this compound been linked to any long-term adverse effects?
A16: The long-term safety profile of this compound is not extensively covered in the provided research. Further investigation is needed to assess potential long-term risks.
Q17: What analytical methods are used to quantify this compound and 5-fluorouracil in biological samples?
A17: Researchers have employed various analytical techniques to measure this compound and 5-FU concentrations, including:
- High-performance liquid chromatography (HPLC): Used to separate and quantify 5-FU and its metabolites in biological samples. [, , ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): A highly sensitive and specific method for simultaneously quantifying this compound and 5-FU in human plasma. []
- Gas chromatography-mass spectrometry (GC-MS): Employed to determine plasma uracil levels. []
Q18: Is there information available regarding the environmental impact of this compound?
A18: The provided research primarily focuses on the pharmacological and clinical aspects of this compound. Data concerning its environmental impact, degradation, and ecotoxicological effects is not available in these studies.
Q19: Have studies investigated the dissolution rate and solubility of this compound?
A19: Specific information about the dissolution and solubility of this compound is not included in the research papers provided.
Q20: What are the key parameters assessed during the validation of analytical methods for this compound and 5-fluorouracil?
A: Analytical methods for this compound and 5-FU, such as the LC-MS/MS method, undergo rigorous validation to ensure accuracy, precision, specificity, linearity, range, sensitivity (limit of quantification), and stability. [] These validation parameters are crucial for generating reliable and reproducible data in clinical and preclinical studies. []
Q21: What measures are taken to ensure the quality of this compound during development and manufacturing?
A21: Specific details regarding the quality control and assurance procedures for this compound are not described in the provided research.
Q22: Does this compound induce any immunological responses?
A22: The research presented does not provide information regarding the immunogenicity of this compound or its potential to elicit immunological responses.
Q23: Does this compound interact with drug transporters?
A23: The provided research does not offer specific details about potential interactions between this compound and drug transporters.
Q24: Can this compound induce or inhibit drug-metabolizing enzymes other than DPD?
A: The research primarily focuses on the inhibitory effect of this compound on DPD. [, , ] Information regarding its potential to modulate the activity of other drug-metabolizing enzymes is not available in these studies.
Q25: What is known about the biocompatibility and biodegradability of this compound?
A25: The provided research papers primarily focus on the pharmacological aspects of this compound and do not delve into its biocompatibility or biodegradability.
Q26: Are there alternative compounds or strategies to enhance 5-fluorouracil efficacy?
A26: Yes, several other strategies and compounds have been explored to improve 5-FU efficacy, including:
- Leucovorin (folinic acid): A biochemical modulator that enhances the binding of 5-FU to its target enzyme, thymidylate synthase. [, , ]
- Capecitabine: An orally administered prodrug of 5-FU that is converted to 5-FU preferentially in tumor tissues. [, , ]
- UFT (tegafur/uracil): A combination of the 5-FU prodrug, tegafur, and uracil, which inhibits DPD activity in the gastrointestinal tract, thereby increasing 5-FU bioavailability. [, , ]
- S-1: An oral formulation containing tegafur, a DPD inhibitor (gimeracil), and oxonic acid (an inhibitor of pyrimidine phosphoribosyltransferase). [, ]
Q27: Are there established procedures for the recycling and waste management of this compound?
A27: The research provided does not discuss specific protocols for recycling or managing waste generated during the production, use, or disposal of this compound.
Q28: What research tools and resources are essential for studying this compound?
A28: Key research infrastructure and resources for investigating this compound include:
- Preclinical models: In vivo and in vitro models are crucial for studying this compound's mechanism of action, efficacy, and toxicity. [, , ]
- Analytical techniques: Methods like HPLC, LC-MS/MS, and GC-MS are essential for quantifying this compound, 5-FU, and their metabolites. [, , , , ]
- Clinical trial networks: Collaborative efforts are essential for conducting well-designed clinical trials to evaluate the safety and efficacy of this compound/5-FU combinations. [, ]
Q29: What is the historical context of this compound development?
A: The development of this compound emerged from efforts to improve the therapeutic index of 5-FU, a widely used but often toxic chemotherapy agent. Recognizing the role of DPD in limiting 5-FU bioavailability, researchers sought DPD inhibitors to enhance its oral delivery and potentially improve efficacy. [, ] While early clinical studies of this compound/5-FU showed promise, the inferior outcomes observed in later-phase trials, potentially linked to dosing schedules and unforeseen effects on 5-FU anabolism, led to the discontinuation of its development. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。